2-Bromo-5-chloro-3-methylpyridine
Overview
Description
“2-Bromo-5-chloro-3-methylpyridine” is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloro-3-methylpyridine” and its derivatives has been a topic of interest in the field of agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new derivatives have acquired ISO common names .Molecular Structure Analysis
The molecular weight of “2-Bromo-5-chloro-3-methylpyridine” is 206.47 . The exact molecular structure can be found in the referenced databases .Physical And Chemical Properties Analysis
“2-Bromo-5-chloro-3-methylpyridine” is a solid at room temperature . . More detailed physical and chemical properties can be found in the referenced databases .Scientific Research Applications
Synthesis and Structural Analysis
2-Bromo-5-chloro-3-methylpyridine is a key component in the synthesis of various chemical compounds. For instance, it is utilized in the formation of Schiff base compounds, which are important in the field of medicinal chemistry. A study by Wang et al. (2008) demonstrated the synthesis of a new Schiff base compound using 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, highlighting its structural properties through X-ray diffraction, elemental analysis, and IR spectra. This compound has shown promising antibacterial activities, indicating its potential in pharmaceutical applications (Wang, Nong, Sht, & Qi, 2008).
Medicinal Chemistry and Pesticides
2-Bromo-5-chloro-3-methylpyridine serves as an important intermediate in the production of medicines and pesticides. Su Li (2005) described the purification of 2-Chloro-5-trichloromethylpyridine, a closely related compound, emphasizing its significance in medicinal and pesticide synthesis. The study used extraction and distillation methods to achieve high purity, showcasing the compound's role in developing pharmacologically active substances (Su Li, 2005).
Catalytic Amination and Chemoselectivity
In organic synthesis, 2-Bromo-5-chloro-3-methylpyridine is instrumental in chemoselective amination processes. Stroup et al. (2007) demonstrated the catalytic amination of similar halopyridines, revealing the chemoselectivity of such reactions. This research highlights the compound's utility in creating complex organic structures, beneficial in developing new chemical entities for various applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-chloro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHWMXAUPXFOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505002 | |
Record name | 2-Bromo-5-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-methylpyridine | |
CAS RN |
65550-77-8 | |
Record name | 2-Bromo-5-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chloro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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